

Physical and chemical properties of glyceryl tristearate

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An In-Depth Technical Guide to the Physical and Chemical Properties of Glyceryl Tristearate
For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl tristearate, a triglyceride of stearic acid, is a pivotal excipient in the pharmaceutical and cosmetic industries, valued for its biocompatibility, biodegradability, and precise physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of glyceryl tristearate, with a focus on quantitative data, detailed experimental methodologies, and relevant biological and formulation pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and formulation.

Introduction

Glyceryl tristearate, also known as tristearin, is a saturated triglyceride naturally occurring in various animal and vegetable fats.[1][2] Its chemical structure consists of a glycerol backbone esterified with three molecules of stearic acid.[1] This composition imparts a stable, solid nature at room temperature, making it an ideal component in the formulation of solid dosage forms, controlled-release systems, and as a matrix-forming agent in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[3][4] A thorough understanding of its physical and chemical properties is paramount for its effective application in advanced drug delivery systems.

Physical Properties

The physical characteristics of glyceryl tristearate are fundamental to its functionality in various applications, from providing structural integrity to influencing drug release kinetics.

General Properties

Glyceryl tristearate is a white to off-white, odorless, and tasteless crystalline powder. Its non-polar nature makes it insoluble in water but soluble in organic solvents like hot alcohol, benzene, and chloroform.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of glyceryl tristearate.

Property	Value	Units	Conditions
Molecular Formula	C ₅₇ H ₁₁₀ O ₆	-	-
Molecular Weight	891.48	g/mol	-
Melting Point	72-75	°C	-
Boiling Point	260	°C	-
Density	0.862	g/cm ³	at 80°C
Refractive Index	1.4385	-	at 80°C
Flash Point	327	°C	-

Note: The melting point can vary depending on the polymorphic form.

Solubility

The solubility of glyceryl tristearate in various solvents is a critical parameter for its processing and formulation.

Solvent	Solubility
Water	Insoluble
Cold Alcohol	Very slightly soluble
Hot Alcohol	Soluble
Benzene	Soluble
Chloroform	Soluble
Ether	Very slightly soluble
Petroleum Ether	Very slightly soluble

Polymorphism

Glyceryl tristearate exhibits polymorphism, meaning it can exist in different crystalline forms, primarily α , β' , and β . These polymorphs have distinct melting points, stabilities, and crystalline structures, which can significantly impact the performance of the final product, including drug release profiles and physical stability. The β form is the most stable polymorph with the highest melting point.

Polymorph	Melting Point (°C)
α (alpha)	54
β' (beta prime)	65
β (beta)	72.5

Chemical Properties

The chemical reactivity and characteristics of glyceryl tristearate are crucial for understanding its stability, compatibility with other substances, and its role in chemical syntheses.

Chemical Stability

Glyceryl tristearate is a stable compound under normal conditions. Its saturated fatty acid chains make it resistant to oxidation.

Key Chemical Reactions

In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), glyceryl tristearate undergoes hydrolysis to yield glycerol and the corresponding fatty acid salt (soap), in this case, sodium or potassium stearate. This reaction is known as saponification.

Reaction: $C_{57}H_{110}O_6 + 3 NaOH \rightarrow C_3H_8O_3 + 3 C_{18}H_{35}NaO_2$ (Glyceryl Tristearate + Sodium Hydroxide \rightarrow Glycerol + Sodium Stearate)

Quantitative Chemical Data

The following table outlines important chemical indices for glyceryl tristearate.

Property	Value	Units
Saponification Value	186 - 192	mg KOH/g
Iodine Value	≤ 1.0	g I ₂ /100g
Acid Value	≤ 1.0	mg KOH/g
Hydroxyl Value	≤ 5.0	mg KOH/g

Note: The low iodine value is indicative of the high degree of saturation of the fatty acid chains.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of glyceryl tristearate.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which glyceryl tristearate transitions from a solid to a liquid.

Methodology:

- A small, finely powdered sample of glyceryl tristearate is introduced into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Saponification Value

Objective: To determine the amount of potassium hydroxide required to saponify one gram of glyceryl tristearate.

Methodology:

- A known mass of glyceryl tristearate is refluxed with a known excess of alcoholic potassium hydroxide (KOH) solution for a specified period (e.g., 30-60 minutes) to ensure complete saponification.
- The mixture is then cooled to room temperature.
- The unreacted KOH is titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.
- A blank titration is performed simultaneously without the glyceryl tristearate sample.
- The saponification value is calculated based on the difference in the volume of HCl required for the sample and the blank.

Determination of Iodine Value (Wijs Method)

Objective: To determine the degree of unsaturation in glyceryl tristearate.

Methodology:

- A known weight of glyceryl tristearate is dissolved in a non-polar solvent (e.g., chloroform or carbon tetrachloride).
- A known excess of Wijs solution (iodine monochloride in glacial acetic acid) is added to the sample. The flask is stoppered and kept in the dark for a specified time (e.g., 30 minutes) to allow the reaction to complete.
- After the reaction period, a solution of potassium iodide (KI) is added, which reacts with the unreacted iodine monochloride to liberate iodine.
- The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the yellow color almost disappears.
- Starch indicator is added, and the titration is continued until the blue color disappears.
- A blank determination is carried out under the same conditions.
- The iodine value is calculated from the difference between the blank and the sample titrations.

Characterization of Polymorphism

Objective: To study the thermal transitions and identify the different polymorphic forms of glyceryl tristearate.

Methodology:

- A small, accurately weighed sample (typically 2-10 mg) is placed in an aluminum pan, which is then hermetically sealed.
- The sample pan and a reference pan (usually empty) are placed in the DSC instrument.
- The sample is subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10°C/min).
- The heat flow to or from the sample is measured as a function of temperature.

- The resulting thermogram shows endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization, allowing for the identification of different polymorphs based on their distinct transition temperatures.

Objective: To determine the crystalline structure of the different polymorphs.

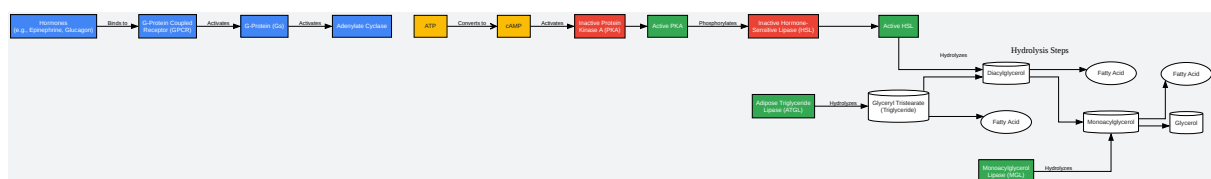
Methodology:

- A powdered sample of glyceryl tristearate is packed into a sample holder.
- The sample is irradiated with a monochromatic X-ray beam.
- The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- The resulting diffraction pattern is a fingerprint of the crystalline structure. Different polymorphs will produce distinct diffraction patterns, characterized by peaks at specific 2θ angles, which correspond to the different lattice spacings in the crystal.

Mandatory Visualizations

Metabolic Pathway: Lipolysis of Glyceryl Tristearate

Glyceryl tristearate, as a triglyceride, is a major energy store in adipose tissue. Its breakdown, a process known as lipolysis, is a critical metabolic pathway for mobilizing stored energy. This process is regulated by various hormones and enzymes.

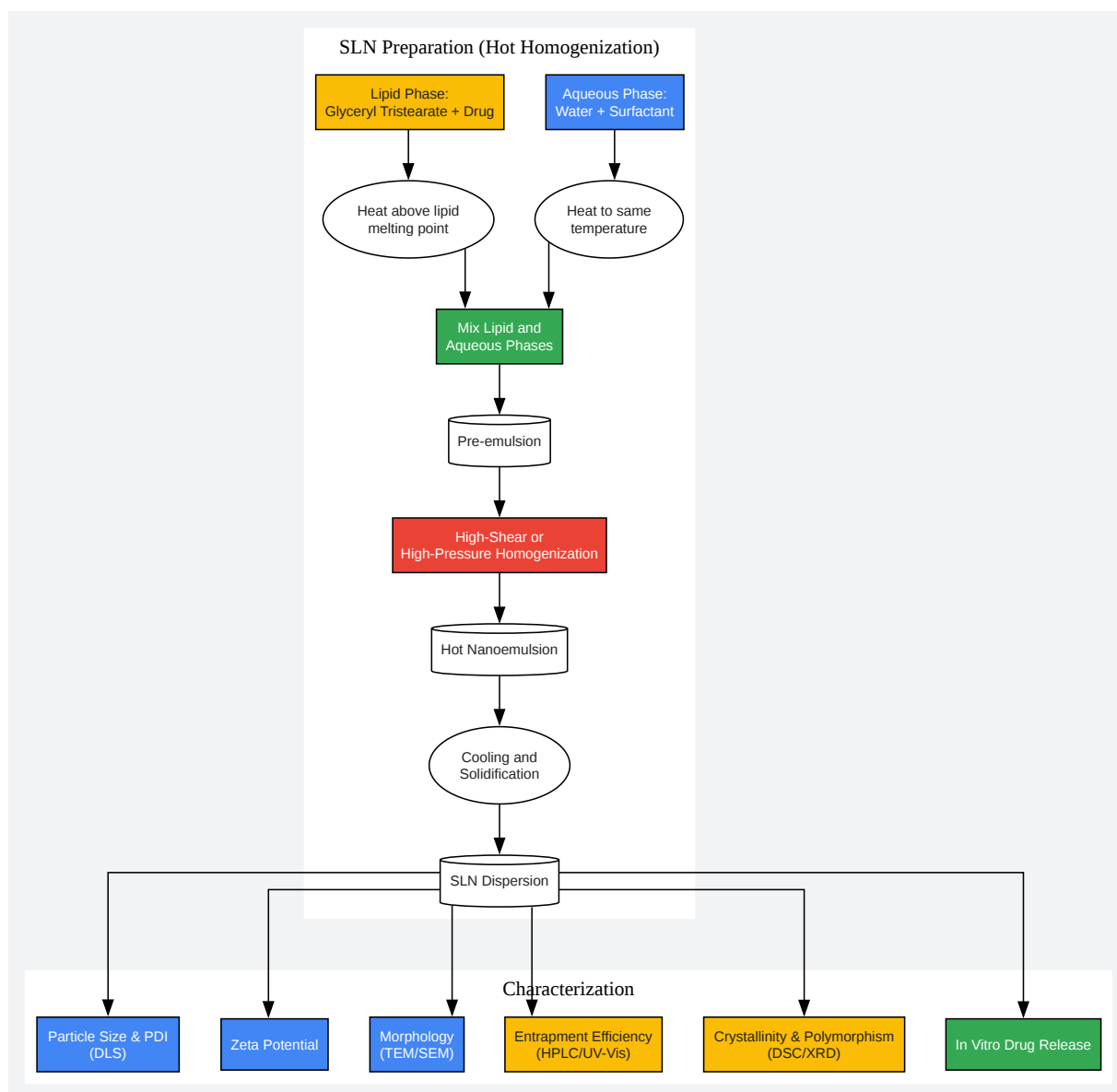


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Caption: Hormonal regulation of glyceryl tristearate lipolysis.

Experimental Workflow: Preparation and Characterization of Glyceryl Tristearate-Based Solid Lipid Nanoparticles (SLNs)

Glyceryl tristearate is a key lipid matrix material for the formulation of Solid Lipid Nanoparticles (SLNs), which are advanced drug delivery systems. The following workflow outlines the typical steps for their preparation and characterization.



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Caption: Workflow for SLN preparation and characterization.

Conclusion

Glyceryl tristearate possesses a unique combination of physical and chemical properties that make it an invaluable excipient in the pharmaceutical and cosmetic industries. Its well-defined melting behavior, polymorphism, and chemical stability allow for the precise engineering of drug delivery systems with controlled release profiles and enhanced stability. The experimental protocols and pathways detailed in this guide provide a foundational understanding for researchers and developers working with this versatile triglyceride. A comprehensive grasp of these characteristics is essential for leveraging the full potential of glyceryl tristearate in the development of innovative and effective products.

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